molecular formula C11H15ClO B14506904 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 63499-09-2

3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14506904
CAS No.: 63499-09-2
M. Wt: 198.69 g/mol
InChI Key: HXSMDKPBJHMJPN-UHFFFAOYSA-N
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Description

3-(Chloromethylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The chloromethylidene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds . Additionally, the bicyclic structure of the compound may contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for various chemical transformations. This compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for pharmaceutical development.

Properties

CAS No.

63499-09-2

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

3-(chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H15ClO/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h6,8H,4-5H2,1-3H3

InChI Key

HXSMDKPBJHMJPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CCl)C)C

Origin of Product

United States

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